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Compound of Interest

Compound Name: N-Hydroxyglycine

Cat. No.: B154113 Get Quote

Spectroscopic Profile of N-Hydroxyglycine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-
Hydroxyglycine, a molecule of interest in various biochemical and pharmaceutical contexts.

Due to the limited availability of direct experimental spectra in public databases, this document

combines reported data with predicted values based on analogous compounds and theoretical

principles.

Introduction
N-Hydroxyglycine (C₂H₅NO₃, Molar Mass: 91.07 g/mol ) is the N-hydroxylated analog of the

amino acid glycine.[1] This modification imparts unique chemical properties that are of interest

in fields such as enzyme inhibition and peptide synthesis. Understanding its structural and

electronic characteristics through spectroscopic methods is crucial for its application and further

development. This guide covers the key spectroscopic techniques: Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-
Hydroxyglycine. While experimental spectra are not readily available, predictions can be
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made based on the structure and comparison with glycine.

¹H NMR Spectroscopy
The proton NMR spectrum of N-Hydroxyglycine is expected to show signals for the methylene

(-CH₂-), the N-hydroxyl (-NOH), and the carboxylic acid (-COOH) protons. The chemical shifts

are influenced by the solvent and pH.

Table 1: Predicted ¹H NMR Data for N-Hydroxyglycine

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Notes

-CH₂- 3.5 - 4.0 Singlet

Expected to be

downfield from

glycine's α-protons

due to the

electronegativity of the

N-hydroxyl group.

-NOH Broad, variable Singlet (broad)

Position is highly

dependent on solvent,

concentration, and

temperature due to

hydrogen bonding and

exchange.

-COOH Broad, variable Singlet (broad)

Position is highly

dependent on solvent

and concentration.

May not be observed

in D₂O due to

exchange.

-NH- Broad, variable Singlet (broad)

Depending on the

tautomeric form and

solvent, an NH proton

might be observable.
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¹³C NMR Spectroscopy
The carbon NMR spectrum of N-Hydroxyglycine is expected to feature two distinct signals

corresponding to the methylene carbon and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for N-Hydroxyglycine

Carbon
Predicted Chemical Shift
(ppm)

Notes

-CH₂- 50 - 60

Expected to be shifted

downfield compared to

glycine's α-carbon.

-C=O 170 - 180
Typical range for a carboxylic

acid carbonyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in N-
Hydroxyglycine. The spectrum is characterized by absorption bands corresponding to the

stretching and bending vibrations of its bonds.

Table 3: IR Absorption Data for N-Hydroxyglycine

Functional Group Wavenumber (cm⁻¹) Vibrational Mode

O-H / N-H ~3105 Stretching

C=O ~1601 Stretching

C-N 1000 - 1250 Stretching

O-H 1210 - 1440 Bending

N-O 950 - 1050 Stretching

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-
Hydroxyglycine, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for N-Hydroxyglycine

Parameter Value Notes

Molecular Formula C₂H₅NO₃

Molecular Weight 91.07 g/mol [1]

Exact Mass 91.02694 u [1]

Predicted Molecular Ion [M]⁺ m/z 91

Predicted Fragments m/z 74, 46, 45
Corresponding to loss of -OH, -

COOH, and both, respectively.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small,

polar organic molecule like N-Hydroxyglycine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-Hydroxyglycine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the

chemical shifts of exchangeable protons.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum. Typical parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

A larger number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b154113?utm_src=pdf-body
https://www.benchchem.com/product/b154113?utm_src=pdf-body
https://www.benchchem.com/product/b154113?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-Hydroxyglycine
https://pubchem.ncbi.nlm.nih.gov/compound/N-Hydroxyglycine
https://www.benchchem.com/product/b154113?utm_src=pdf-body
https://www.benchchem.com/product/b154113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference

the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of N-
Hydroxyglycine with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid

sample directly on the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of N-Hydroxyglycine in a suitable solvent

(e.g., methanol, water with a small amount of formic acid to promote ionization).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization

techniques suitable for preventing extensive fragmentation of the molecular ion.

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in positive or negative ion mode over a suitable m/z range (e.g., 50-200). For fragmentation

analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and

subjecting it to collision-induced dissociation (CID).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.
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Visualizations
The following diagrams illustrate key conceptual workflows related to the spectroscopic

analysis of N-Hydroxyglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic analysis of N-Hydroxyglycine (NMR, IR,
Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154113#spectroscopic-analysis-of-n-hydroxyglycine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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